N-Carboxymethyl-succinamic acid benzyl ester

描述

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound is officially registered under Chemical Abstracts Service number 2203016-49-1, establishing its unique chemical identity within the global chemical database. The compound's International Union of Pure and Applied Chemistry systematic name is 4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]butanoic acid, which precisely describes its molecular architecture. An alternative International Union of Pure and Applied Chemistry designation identifies the compound as N-(3-carboxypropanoyl)-glycine benzyl ester, emphasizing its relationship to both glycine and carboxypropanoyl components.

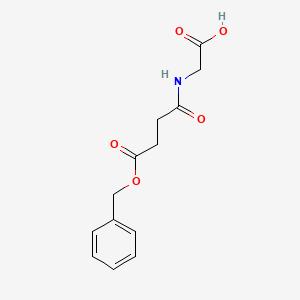

The molecular structure of this compound can be represented through several chemical identifiers. The simplified molecular-input line-entry system notation reads: C1=CC=C(C=C1)COC(=O)CNC(=O)CCC(=O)O, providing a linear representation of the three-dimensional molecular structure. The International Chemical Identifier string, InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-8-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17), offers a standardized method for describing the compound's connectivity and stereochemistry.

The compound exhibits a molecular weight of precisely 265.26 grams per mole, establishing its position within the medium molecular weight organic compound category. The molecular formula Carbon-13 Hydrogen-15 Nitrogen-1 Oxygen-5 indicates a relatively complex organic structure incorporating multiple functional groups, including carboxylic acid, amide, and ester functionalities within a single molecular framework.

Historical Development of Succinamic Acid Derivatives

The historical foundation of succinamic acid derivatives traces back to the discovery of succinic acid itself, which was first isolated in 1546 by Agricola through dry distillation of amber. This groundbreaking isolation established succinic acid as one of the earliest documented dicarboxylic acids, with its name deriving from the Latin word "succinum," meaning amber. The historical significance of this discovery cannot be overstated, as it represented one of the first systematic isolations of a specific organic acid from natural sources.

The development of succinamic acid derivatives emerged from the recognition that succinic acid could serve as a versatile building block for more complex organic molecules. Succinic acid, with its dicarboxylic acid structure represented by the formula (CH₂)₂(CO₂H)₂, provided researchers with multiple reactive sites for chemical modification. The transformation of succinic acid into succinamic acid derivatives represented a significant advancement in synthetic organic chemistry, allowing for the introduction of nitrogen-containing functionalities into the succinic acid framework.

The evolution of succinamic acid chemistry gained momentum during the twentieth century as synthetic methodologies became more sophisticated. Researchers discovered that succinamic acid derivatives could serve as important intermediates in pharmaceutical synthesis and biochemical research. The development of alpha-hydroxy-succinamic acid derivatives, particularly those isolated from natural sources such as Eugenia jambolana fruit pulp, demonstrated the potential therapeutic applications of these compounds, including antidiabetic and antioxidant properties.

The synthesis of this compound represents a modern advancement in succinamic acid derivative chemistry, combining traditional esterification techniques with contemporary synthetic strategies. The compound's development reflects the ongoing interest in creating structurally complex molecules that can serve multiple functions in synthetic and biochemical applications. The incorporation of the benzyl ester functionality adds significant synthetic versatility to the succinamic acid framework, enabling further chemical transformations and applications.

Position in Organic Compound Classification Hierarchy

This compound occupies a specific position within the hierarchical classification system of organic compounds, falling under the broad category of carboxylic acid derivatives. At the highest level of classification, the compound belongs to the organic compounds kingdom, specifically within the organic acids and derivatives superclass. This classification reflects the compound's fundamental character as an organic molecule containing acidic functionalities.

Within the carboxylic acids and derivatives class, this compound is further classified as a member of the dicarboxylic acids and derivatives subclass. This classification is derived from its structural relationship to succinic acid, which is itself a dicarboxylic acid. The compound's classification within this subclass emphasizes its dual carboxylic acid character, even though one of these groups has been modified through esterification.

The compound's classification as an ester places it within the specific category of carboxylic acid derivatives that are formed through the reaction of carboxylic acids with alcohols. Esters represent one of the most important classes of carboxylic acid derivatives, characterized by the presence of the R-COO-R' functional group, where the hydroxyl group of the carboxylic acid has been replaced by an alkoxy group. In the case of this compound, the benzyl alcohol component provides the alkoxy functionality.

The compound also exhibits characteristics of amides, another important class of carboxylic acid derivatives, due to the presence of the amide linkage within its structure. This dual character as both an ester and an amide-containing compound places this compound in a unique position within organic compound classification, as it bridges multiple functional group categories.

| Classification Level | Category | Justification |

|---|---|---|

| Kingdom | Organic compounds | Contains carbon-based structure |

| Superclass | Organic acids and derivatives | Contains carboxylic acid functionalities |

| Class | Carboxylic acids and derivatives | Primary functional groups are carboxylic acid-derived |

| Subclass | Dicarboxylic acids and derivatives | Derived from dicarboxylic succinic acid |

| Functional Group | Ester | Contains benzyl ester functionality |

| Secondary Classification | Amide-containing | Contains amide linkage |

属性

IUPAC Name |

2-[(4-oxo-4-phenylmethoxybutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(14-8-12(16)17)6-7-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCADRWDNYSBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxymethyl-succinamic acid benzyl ester typically involves the esterification of succinamic acid derivatives with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .

化学反应分析

Types of Reactions

N-Carboxymethyl-succinamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted esters and amides.

科学研究应用

Synthesis of Bioactive Compounds

N-CMSE serves as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals. For instance, its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems. It can enhance the solubility of poorly soluble drugs, improving their bioavailability. Research has indicated that N-CMSE can be incorporated into polymer matrices to create controlled-release formulations, which are critical in optimizing therapeutic outcomes .

Antimicrobial Properties

Studies have shown that N-CMSE exhibits antimicrobial activity against various pathogens. Its structural features contribute to its efficacy in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Interaction Studies

Research has focused on the interaction of N-CMSE with biological systems, assessing its behavior in cellular environments. These studies typically evaluate its pharmacokinetics and pharmacodynamics, providing insights into its therapeutic potentials and mechanisms of action.

Case Study 1: Antimicrobial Applications

In a study published by researchers exploring new antimicrobial agents, N-CMSE demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Case Study 2: Drug Delivery System Development

A recent investigation into drug delivery systems highlighted the use of N-CMSE as a carrier for curcumin, a poorly soluble anti-inflammatory agent. The study reported an encapsulation efficiency exceeding 90% and sustained release over 48 hours, showcasing the potential of N-CMSE in enhancing drug solubility and stability .

作用机制

The mechanism of action of N-Carboxymethyl-succinamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release the active succinamic acid derivative, which can then interact with biological pathways to exert its effects. The benzyl ester group serves as a protective moiety, enhancing the compound’s stability and bioavailability .

相似化合物的比较

Structural Analogues

Succinimidyl Esters

- 4-Benzoylbenzoic Acid Succinimidyl Ester (): This compound contains a succinimide ring linked to a benzoylbenzoate group. Unlike N-carboxymethyl-succinamic acid benzyl ester, it lacks the carboxymethyl substitution on the amide nitrogen. The succinimidyl group enhances its reactivity as a crosslinker in bioconjugation, whereas the benzyl ester in the target compound may improve stability in hydrophobic environments .

Carbamic Acid Benzyl Esters

- [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic Acid Benzyl Ester (): Features a carbamate group with a benzyl ester and a piperidine ring.

Cinnamic Acid Benzyl Esters

- Caffeic Acid Benzyl Ester (CABE) (): Contains a catechol group (3,4-dihydroxyphenyl) linked to a benzyl ester. While CABE exhibits antioxidant and anti-inflammatory properties, the target compound’s succinamic acid core may confer different bioactivity, such as metal chelation or enzyme inhibition .

Functional Analogues

Anti-Diabetic Agents

- Asiatic Acid Benzyl Ester (): A triterpene derivative with a benzyl ester at Carbon 28, showing 4.5-fold enhanced anti-glycogen phosphorylase activity compared to asiatic acid. The target compound’s carboxymethyl group could similarly modulate enzyme interactions, though its succinamic acid backbone may target distinct metabolic pathways .

Vasodilators

- YC-93 (): A dihydropyridine derivative with benzyl ester groups, demonstrating potent cerebral and coronary vasodilation. The absence of a dihydropyridine ring in the target compound suggests divergent mechanisms, but its benzyl ester may enhance membrane permeability for therapeutic applications .

Cytotoxic Agents

- 5-Nitro-benzoic Acid 4-Methylsulfanyl Benzyl Ester (IMB5046) (): Exhibits cytotoxicity against A549 cancer cells (IC₅₀ value reported). The target compound’s carboxymethyl group could influence its cellular uptake or binding to oncogenic targets .

Physicochemical Properties

生物活性

N-Carboxymethyl-succinamic acid benzyl ester (CMSABE) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of CMSABE, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

CMSABE is a derivative of succinamic acid, characterized by the addition of a carboxymethyl group and a benzyl ester moiety. Its chemical structure can be represented as follows:

This structure imparts unique physicochemical properties that facilitate its interaction with biological systems.

Biological Activity Overview

CMSABE has demonstrated various biological activities, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antimicrobial Properties : CMSABE has shown effectiveness against a range of pathogens, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that CMSABE may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Antioxidant Activity

Research indicates that CMSABE can scavenge free radicals effectively. A study conducted on RAW 264.7 macrophages demonstrated that CMSABE treatment resulted in reduced levels of reactive oxygen species (ROS) and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Table 1: Antioxidant Activity of CMSABE

| Concentration (µM) | ROS Level (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|---|

| 0 | 10.5 | 2.3 | 1.1 |

| 10 | 7.2 | 3.1 | 1.5 |

| 50 | 4.5 | 4.0 | 2.0 |

Antimicrobial Activity

The antimicrobial efficacy of CMSABE was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens.

Table 2: Antimicrobial Efficacy of CMSABE

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

| Pseudomonas aeruginosa | >100 | N/A |

Anti-inflammatory Effects

In vitro studies have suggested that CMSABE can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed at concentrations as low as 25 µM.

Case Study: Inhibition of Inflammatory Cytokines

A study involving LPS-stimulated RAW 264.7 cells demonstrated that treatment with CMSABE significantly reduced TNF-α levels:

- Control Group : TNF-α = 150 pg/mL

- CMSABE Treatment (25 µM) : TNF-α = 90 pg/mL

- CMSABE Treatment (50 µM) : TNF-α = 50 pg/mL

常见问题

Q. What are the optimal pH conditions for synthesizing benzyl ester bonds in N-Carboxymethyl-succinamic acid derivatives?

- Methodological Answer: Acidic conditions (pH 4) are optimal for benzyl ester bond formation between carboxylic acids (e.g., glucuronic acid) and quinone methide intermediates, as demonstrated in lignin-model dehydrogenation polymer (DHP) systems. Under neutral or alkaline conditions, competing reactions (e.g., amino group additions from proteins) reduce ester yields. To validate this, researchers should:

- Conduct reactions across a pH gradient (e.g., pH 4–7).

- Use ion chromatography (IC) to quantify released glucuronic acid after alkali cleavage of ester bonds .

- Confirm structural integrity via solid-state 13C NMR to detect ester carbonyl signals (~165 ppm) .

Q. Which analytical techniques are most effective for confirming the formation and stability of N-Carboxymethyl-succinamic acid benzyl ester?

- Methodological Answer: A multi-technique approach is critical:

- FTIR Spectroscopy: Detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl group changes .

- 13C NMR: Identify ester carbonyl carbons (~165 ppm) and glucose/glucuronic acid linkages (e.g., C-1 at 103 ppm) .

- Mass Spectrometry (MS): Use MS/MS fragmentation patterns (e.g., caffeic acid benzyl ester analogs) to confirm molecular ions and ester-specific cleavages .

- Alkali Hydrolysis: Quantify ester bond content by measuring glucuronic acid release via IC after NaOH treatment .

Advanced Research Questions

Q. How can researchers address contradictions in benzyl ester bond yields when varying reaction conditions (e.g., pH, enzyme presence)?

- Methodological Answer: Contradictions often arise from competing reactions:

- Protein Interference: Under neutral pH, amino groups in enzymes (e.g., β-glucosidase) react with quinone methides, reducing ester formation. Mitigate this by:

- Using purified substrates (e.g., glucuronic acid) without enzyme mixtures.

- Pre-treating reaction systems with protein-blocking agents (e.g., iodoacetamide) .

- Water Competition: In acidic conditions, water reacts with quinone methides, lowering ester yields. Optimize solvent systems (e.g., anhydrous or low-water media) to favor esterification .

Q. What experimental strategies enable site-specific protein conjugation using benzyl ester-functionalized compounds?

- Methodological Answer: Inspired by genetically encoded benzyl ester modifications:

- Enzyme-Mediated Coupling: Use transpeptidases (e.g., sortase A) to ligate benzyl ester-bearing ligands to specific protein motifs (e.g., LPXTG sequences) .

- pH-Controlled Reactivity: Exploit the pH sensitivity of benzyl ester hydrolysis (stable at pH < 7, labile at pH > 9) to temporally control conjugation.

- Click Chemistry: Functionalize benzyl esters with alkyne/azide groups for copper-free strain-promoted cycloadditions on protein surfaces .

Q. How can researchers resolve ambiguities in structural assignments of this compound derivatives?

- Methodological Answer: Ambiguities arise from overlapping spectral signals or stereochemical complexity:

- Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths/angles and confirm ester connectivity .

- Isotopic Labeling: Synthesize deuterated or 13C-labeled analogs to track ester-specific NMR signals (e.g., carbonyl carbons) .

- Computational Modeling: Pair experimental data with DFT calculations (e.g., Gaussian) to predict vibrational (IR) and electronic (UV-Vis) spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。